![molecular formula C14H11ClO5 B8137841 Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate](/img/structure/B8137841.png)
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is an organic compound with the molecular formula C13H9ClO4 and a molecular weight of 264.66 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, a furan ring, and a methoxybenzoate moiety. It is used in various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoic acid.
Reduction: 2-chloro-5-(5-hydroxymethylfuran-2-yl)-4-methoxybenzoate.
Substitution: 2-amino-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
- Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate has been investigated for its potential anticancer properties. Studies suggest that compounds with furan and chloro groups exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of furan have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
-
Inhibition of Enzymatic Activity
- This compound has been studied as an inhibitor of specific enzymes involved in cancer progression, such as ATAD2 (ATPase family AAA domain-containing protein 2). Inhibitors targeting ATAD2 are of particular interest due to their role in chromatin remodeling and gene expression regulation in cancer cells .
-
Synthesis of Novel Compounds
- This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it valuable in organic synthesis for developing new pharmaceuticals.
Biological Activities
-
Antioxidant Properties
- Research indicates that compounds containing furan rings can exhibit antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property may contribute to the compound's potential therapeutic effects against diseases linked to oxidative damage.
-
Anti-inflammatory Effects
- Some studies have pointed to the anti-inflammatory properties of similar compounds, suggesting that this compound could be explored for treating inflammatory conditions.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate
- Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-hydroxybenzoate
- Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-ethoxybenzoate
Uniqueness
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is unique due to the presence of both a methoxy group and a formyl group on the benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS Number: 2099143-07-2) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H11ClO5 |
Molecular Weight | 294.69 g/mol |
SMILES | COC(=O)c1cc(c(cc1Cl)OC)c1ccc(o1)C=O |
This compound features a furan ring, a methoxy group, and a chloro substituent, which are critical for its biological activity.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within biological systems. The presence of the formyl group and furan ring may enhance its reactivity with enzymes and receptors, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth. A study highlighted that derivatives of furan compounds often demonstrate significant antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties.
Anticancer Activity
A notable area of research is the anticancer activity of this compound. Preliminary studies suggest that it may inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). In vitro assays demonstrated that certain analogues with similar structures exhibited cytotoxic effects, leading to cell death in cancer cells . The IC50 values obtained from these studies indicate moderate to high potency against these cell lines.
Case Studies and Research Findings
- Anticancer Activity : A recent study evaluated various derivatives, including this compound, against A549 and HeLa cells using the MTT assay. Results showed that the compound exhibited promising cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies have been performed to understand how this compound interacts with key proteins involved in cancer progression. These studies suggest that this compound may bind effectively to extracellular signal-regulated kinase (ERK) pathways, which are crucial in cellular proliferation and survival .
- Comparative Analysis : In comparison with other similar compounds lacking specific substitutions (e.g., methyl 4-(5-formylfuran-2-yl)benzoate), this compound demonstrated enhanced biological activity due to the synergistic effects of its unique functional groups .
Properties
IUPAC Name |
methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5/c1-18-13-6-11(15)9(14(17)19-2)5-10(13)12-4-3-8(7-16)20-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJVLVPYQHVVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.